molecular formula C24H30N2O6 B5207662 1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate

1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate

Cat. No. B5207662
M. Wt: 442.5 g/mol
InChI Key: NFHZVJHNBAMHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperazine derivative that has shown promising results in various studies, making it an important compound in the field of pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. It may also interact with serotonin and noradrenaline receptors, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes. It has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anxiolytic and anticonvulsant effects. It has also been shown to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines, suggesting a potential anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its relatively low toxicity. It has been found to have a high therapeutic index, meaning that it has a wide safety margin. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate. One direction is to further investigate its potential use in treating neuropathic pain and as an anti-inflammatory agent. Another direction is to study its potential use in treating other neurological disorders such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 4-ethylbenzylamine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with oxalic acid to obtain the final product in the form of a white crystalline powder.

Scientific Research Applications

1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been used in various scientific research studies due to its potential pharmacological properties. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in treating neuropathic pain and as an anti-inflammatory agent.

properties

IUPAC Name

1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2.C2H2O4/c1-3-19-6-8-20(9-7-19)16-23-12-14-24(15-13-23)22(25)17-26-21-10-4-18(2)5-11-21;3-1(4)2(5)6/h4-11H,3,12-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHZVJHNBAMHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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